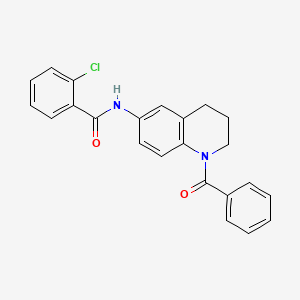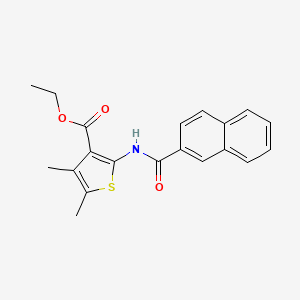
4-(dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide, commonly referred to as DMBI, is a novel compound that has been studied for its potential medicinal applications. It is a heterocyclic compound containing an isoindole ring and a benzamide group. DMBI has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer activities. In addition, DMBI has been found to possess significant antibacterial activity, and is being studied as a potential therapeutic agent for the treatment of bacterial infections.
科学的研究の応用
DMBI has been studied extensively in the scientific literature. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer activities. In addition, DMBI has been found to possess significant antibacterial activity, and is being studied as a potential therapeutic agent for the treatment of bacterial infections. DMBI has also been studied for its potential use as an antifungal agent, and for its potential to inhibit the growth of certain cancer cells. In addition, DMBI has been studied for its potential to inhibit the growth of certain bacteria, and for its potential to reduce the toxicity of certain drugs.
作用機序
The exact mechanism of action of DMBI is not yet fully understood. However, it is believed that DMBI works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been found to reduce inflammation, which is the primary cause of many diseases. In addition, DMBI has been found to inhibit the activity of certain proteins, such as nuclear factor-kappa B (NF-kB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
DMBI has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the regulation of inflammatory responses. In addition, DMBI has been found to inhibit the activity of certain proteins, such as nuclear factor-kappa B (NF-kB), which is involved in the regulation of inflammatory responses. DMBI has also been found to possess significant antibacterial activity, and is being studied as a potential therapeutic agent for the treatment of bacterial infections.
実験室実験の利点と制限
The major advantage of using DMBI in laboratory experiments is that it is a relatively inexpensive compound, and can be easily synthesized in the laboratory. In addition, DMBI has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer activities. This makes it a valuable compound for studying the effects of these activities on various biological systems. However, one limitation of using DMBI in laboratory experiments is that it is a relatively new compound, and the exact mechanism of action is still not fully understood.
将来の方向性
There are a number of potential future directions for the study of DMBI. First, further research is needed to better understand the exact mechanism of action of DMBI, and to identify additional biological activities. Second, more research is needed to identify the optimal dosage and administration of DMBI for various therapeutic applications. Third, further research is needed to identify potential interactions between DMBI and other drugs. Finally, further research is needed to determine the long-term safety and efficacy of DMBI in clinical trials.
合成法
DMBI can be synthesized through a variety of methods. The most common method is the reaction of benzyl chloride with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl amine in the presence of a base. This reaction results in the formation of the desired product, DMBI. Other methods of synthesis include the reaction of benzyl chloride with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl amine in the presence of a catalyst, and the reaction of benzyl chloride with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl amine in the presence of a reducing agent.
特性
IUPAC Name |
4-(dimethylamino)-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-20(2)12-9-7-11(8-10-12)16(22)19-14-6-4-5-13-15(14)18(24)21(3)17(13)23/h4-10H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJFUFAAFYNRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6523955.png)
![3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523966.png)
![4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6523968.png)
![N-(1-benzylpiperidin-4-yl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523972.png)
![methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523975.png)
![ethyl N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamate](/img/structure/B6523977.png)
![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one](/img/structure/B6523981.png)
![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B6523991.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6523997.png)

![2-chloro-6-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524031.png)


